N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide: is a complex organic compound with a unique structure that includes a cyano group, a cycloheptathiophene ring, and a decanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide typically involves multiple steps, starting with the formation of the cycloheptathiophene ring. This can be achieved through a series of cyclization reactions involving sulfur-containing precursors. The cyano group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the decanamide chain through an amide coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The cyano group and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide involves its interaction with specific molecular targets. The cyano group and the cycloheptathiophene ring can interact with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide
Uniqueness: N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide is unique due to its specific combination of functional groups and ring structures. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H30N2OS |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide |
InChI |
InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-11-14-19(23)22-20-17(15-21)16-12-9-8-10-13-18(16)24-20/h2-14H2,1H3,(H,22,23) |
InChI Key |
BYIMBQZDQROFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.